molecular formula C9H11Cl2NO B6218866 3-(3-chlorophenyl)azetidin-3-ol hydrochloride CAS No. 2742652-84-0

3-(3-chlorophenyl)azetidin-3-ol hydrochloride

Cat. No. B6218866
CAS RN: 2742652-84-0
M. Wt: 220.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)azetidin-3-ol hydrochloride (3CP-A-HCl) is a synthetic organic compound belonging to a class of compounds known as azetidinones. It is a white crystalline solid with a molecular weight of 315.81 g/mol and a melting point of 131-132°C. 3CP-A-HCl is a versatile compound with a wide range of applications in the field of organic synthesis and medicinal chemistry.

Scientific Research Applications

3-(3-chlorophenyl)azetidin-3-ol hydrochloride has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various heterocyclic compounds, such as pyrrolidines, piperidines, and azepanes. It has also been used in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. 3-(3-chlorophenyl)azetidin-3-ol hydrochloride has also been used in the synthesis of other compounds with potential pharmaceutical applications, such as antifungal agents and inhibitors of the enzyme HIV-1 protease.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)azetidin-3-ol hydrochloride is not fully understood. However, it is believed that it acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. It is also believed to act as an inhibitor of the enzyme HIV-1 protease, which is involved in the replication of the virus.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-chlorophenyl)azetidin-3-ol hydrochloride are not fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. In addition, it has been shown to inhibit the enzyme HIV-1 protease, which is involved in the replication of the virus.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-chlorophenyl)azetidin-3-ol hydrochloride in laboratory experiments is its versatility. It can be used in a variety of synthetic reactions and has been used in the synthesis of many biologically active compounds. It is also relatively easy to synthesize and purify. The main limitation is that there is limited information available on the biochemical and physiological effects of this compound.

Future Directions

There are a number of potential future directions for research involving 3-(3-chlorophenyl)azetidin-3-ol hydrochloride. These include further investigations into its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted into its potential applications in medicinal chemistry and drug development. Finally, further research could be conducted into its potential toxicity and its interactions with other compounds.

Synthesis Methods

3-(3-chlorophenyl)azetidin-3-ol hydrochloride can be synthesized using a variety of methods. The most common method involves the reaction of 3-chlorobenzoic acid with 3-aminopropanol in the presence of a base, such as potassium carbonate. The reaction is carried out at a temperature of 80-90°C for several hours. The product is then purified using column chromatography and recrystallized from methanol to obtain pure 3-(3-chlorophenyl)azetidin-3-ol hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-chlorophenyl)azetidin-3-ol hydrochloride involves the reaction of 3-chlorobenzaldehyde with ethyl diazoacetate to form 3-chlorocinnamic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(3-chlorophenyl)azetidin-3-one, which is subsequently reduced with sodium borohydride to yield 3-(3-chlorophenyl)azetidin-3-ol. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.", "Starting Materials": [ "3-chlorobenzaldehyde", "ethyl diazoacetate", "hydroxylamine hydrochloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-chlorobenzaldehyde is reacted with ethyl diazoacetate in the presence of a catalyst to form 3-chlorocinnamic acid ethyl ester.", "Step 2: 3-chlorocinnamic acid ethyl ester is reacted with hydroxylamine hydrochloride in the presence of a base to form 3-(3-chlorophenyl)azetidin-3-one.", "Step 3: 3-(3-chlorophenyl)azetidin-3-one is reduced with sodium borohydride in the presence of a solvent to yield 3-(3-chlorophenyl)azetidin-3-ol.", "Step 4: Hydrochloric acid is added to 3-(3-chlorophenyl)azetidin-3-ol to form the hydrochloride salt." ] }

CAS RN

2742652-84-0

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.